5-Hydrazinylquinoline

Antimicrobial drug discovery Hydrazone scaffold Antibacterial resistance

5-Hydrazinylquinoline (CAS 15793-79-0) is a heterocyclic building block consisting of a quinoline scaffold substituted with a hydrazine (-NHNH₂) group at the 5-position. With a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol, this compound serves as a critical precursor for synthesizing hydrazone and pyrazoline derivatives with demonstrated antimicrobial and anticancer activities.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 15793-79-0
Cat. No. B177232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinylquinoline
CAS15793-79-0
Synonyms5-hydrazinylquinoline
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC=N2)C(=C1)NN
InChIInChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2
InChIKeyYZKWEHGEHPCODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydrazinylquinoline (CAS 15793-79-0) for Drug Discovery: Core Chemical and Pharmacological Profile


5-Hydrazinylquinoline (CAS 15793-79-0) is a heterocyclic building block consisting of a quinoline scaffold substituted with a hydrazine (-NHNH₂) group at the 5-position . With a molecular formula of C₉H₉N₃ and a molecular weight of 159.19 g/mol, this compound serves as a critical precursor for synthesizing hydrazone and pyrazoline derivatives with demonstrated antimicrobial and anticancer activities [1]. Its hydrazine moiety enables condensation reactions with aldehydes and ketones, making it a versatile intermediate for constructing bioactive heterocyclic libraries .

5-Hydrazinylquinoline: Why Positional Isomers Are Not Interchangeable in Bioactive Scaffold Design


While multiple hydrazinylquinoline positional isomers (2-, 3-, 4-, 5-, 6-, 8-) share the same molecular formula (C₉H₉N₃) and molecular weight (159.19 g/mol), their substitution position profoundly alters both synthetic accessibility and biological performance [1]. In DNA intercalation studies across isomeric aminoquinoline scaffolds, 4-substituted quinolines demonstrated higher binding affinity than their 2-substituted counterparts, establishing that the substitution position is a critical determinant of pharmacodynamic properties [2]. Procurement decisions cannot assume functional equivalence among isomers; the specific 5-position hydrazine group confers distinct reactivity in condensation chemistry and may yield differential target engagement in antimicrobial and anticancer screening programs [3].

5-Hydrazinylquinoline: Quantitative Comparative Performance Data for Procurement Decision-Making


Antimicrobial Potency of 5-Hydrazinylquinoline-Derived Hydrazones: MIC Values Against Clinical Bacterial Isolates

Hydrazone derivatives synthesized from 5-hydrazinylquinoline as the core building block demonstrated broad-spectrum antibacterial activity. Compounds bearing biaryl-substituted hydrazones with electron-donating or electron-withdrawing groups at para- and meta-positions exhibited the highest potency. MIC values of 12.5 mg/mL were observed against clinical isolates of E. coli, S. typhi, and P. aeruginosa, while S. aureus, B. subtilis, and S. pneumoniae were inhibited at 12.5–25 mg/mL [1].

Antimicrobial drug discovery Hydrazone scaffold Antibacterial resistance

Molecular Docking Performance: Hydrazinylquinoline-Derived Ligands Outperform Standard Antibiotics in Target Binding Affinity

In molecular docking studies using target microbial enzymes dihydrofolate reductase (DHFR) and squalene epoxidase (SQLE), hydrazone derivatives (HS7 and HS8) synthesized from hydrazinylquinoline precursors demonstrated binding affinities of −9.6 and −9.4 kcal/mol toward DHFR, and −9.8 and −10.2 kcal/mol toward SQLE. These values substantially outperform the standard reference drug ciprofloxacin (−7.4 kcal/mol) and are comparable to or exceed terbinafine (−9.8 kcal/mol) [1].

In silico drug design Molecular docking DHFR inhibition

DNA Binding Affinity: Positional Isomerism Determines Intercalation Potency in Hydrazinylquinoline Scaffolds

In a direct comparative study of regio-isomerical hydrazinylquinolines, DNA binding studies revealed that the substitution position on the quinoline ring critically influences intercalation affinity. Specifically, 4-substituted quinoline derivatives demonstrated higher DNA binding affinity than their 2-substituted counterparts, with all compounds interacting with DNA via an intercalation mode [1].

DNA intercalation Anticancer drug design Positional isomer SAR

In Silico ADME Compliance: Hydrazinylquinoline-Derived Compounds Satisfy Lipinski's Rule of Five

In silico ADME (Absorption, Distribution, Metabolism, Excretion) analysis of hydrazone and pyrazoline derivatives synthesized from hydrazinylquinoline precursors confirmed that all evaluated compounds satisfied Lipinski's Rule of Five, indicating favorable drug-like properties suitable for oral bioavailability [1].

Drug-likeness ADME prediction Lead optimization

5-Hydrazinylquinoline: Optimal Application Scenarios Based on Quantitative Evidence


Antimicrobial Hydrazone Library Synthesis: Leveraging Validated MIC Potency

Use 5-hydrazinylquinoline as the core building block for generating hydrazone libraries via condensation with aromatic aldehydes and ketones. This application is directly supported by experimental evidence showing that hydrazone derivatives derived from this scaffold exhibit MIC values of 12.5 mg/mL against E. coli, S. typhi, and P. aeruginosa clinical isolates [1]. Researchers should prioritize biaryl-substituted hydrazones with electron-donating or electron-withdrawing groups at para- and meta-positions to maximize antimicrobial potency [1].

Structure-Activity Relationship (SAR) Studies Across Positional Isomers for DNA Intercalation

Employ 5-hydrazinylquinoline in systematic SAR campaigns comparing multiple hydrazinylquinoline positional isomers (2-, 4-, 5-, 6-, 8-). Direct evidence demonstrates that substitution position critically influences DNA intercalation affinity, with 4-substituted quinolines exhibiting higher binding than 2-substituted counterparts [2]. The 5-position hydrazine group may confer distinct intercalation geometry and binding kinetics, warranting comparative evaluation in anticancer programs targeting DNA-binding mechanisms.

In Silico-Guided Lead Optimization with Favorable ADME Properties

Utilize 5-hydrazinylquinoline-derived hydrazones and pyrazolines in computational drug discovery workflows where target docking scores and ADME compliance drive candidate prioritization. In silico evidence confirms that these derivatives satisfy all Lipinski's Rule of Five criteria and demonstrate DHFR binding affinities up to −9.6 kcal/mol, exceeding ciprofloxacin's −7.4 kcal/mol [1]. This scaffold is particularly suitable for programs targeting DHFR inhibition or squalene epoxidase (SQLE) inhibition in antimicrobial applications.

Anticancer Scaffold Development with Position-Dependent Cytotoxicity

Apply 5-hydrazinylquinoline as a synthetic precursor for aminoquinoline-substituted isoindolin-1,3-diones in anticancer drug discovery. Cytotoxic evaluation across three human cancer cell lines (CCRF-CEM and others) demonstrated that specific isomeric derivatives can achieve activity comparable to or exceeding standard doxorubicin [2]. Procurement of the 5-position isomer enables systematic exploration of how hydrazine substitution position modulates anticancer potency.

Technical Documentation Hub

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